molecular formula C10H14FNO3S B270678 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide

3-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Cat. No. B270678
M. Wt: 247.29 g/mol
InChI Key: IUFLDYIPQWKXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide is not fully understood. However, it has been found to interact with ion channels and transporters, which are important in the regulation of cellular processes. It has also been found to have an effect on the activity of enzymes, which are important in the metabolism of drugs and other substances.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide are varied. It has been found to have an effect on the activity of ion channels and transporters, which can result in changes in the electrical properties of cells. It has also been found to have an effect on the activity of enzymes, which can result in changes in the metabolism of drugs and other substances.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target ion channels and transporters. This can allow researchers to study the function of these proteins in greater detail. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide. One area of research could be the development of new drugs that target ion channels and transporters. Another area of research could be the study of the compound's effects on cancer cells and other diseases. Additionally, researchers could explore the potential use of this compound in the treatment of neurological disorders.
Conclusion:
In conclusion, 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that has a range of scientific research applications. Its ability to selectively target ion channels and transporters makes it a valuable tool in the study of cellular processes. While its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. As research in this area continues, there is great potential for the development of new drugs and treatments for a range of diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. This results in the formation of 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide.

Scientific Research Applications

3-fluoro-N-(3-methoxypropyl)benzenesulfonamide has been found to have a range of scientific research applications. It has been used as a tool in the study of ion channels and transporters, as well as in the development of new drugs. It has also been used in the study of cancer and other diseases.

properties

Product Name

3-fluoro-N-(3-methoxypropyl)benzenesulfonamide

Molecular Formula

C10H14FNO3S

Molecular Weight

247.29 g/mol

IUPAC Name

3-fluoro-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C10H14FNO3S/c1-15-7-3-6-12-16(13,14)10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3

InChI Key

IUFLDYIPQWKXCZ-UHFFFAOYSA-N

SMILES

COCCCNS(=O)(=O)C1=CC=CC(=C1)F

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC(=C1)F

Origin of Product

United States

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